4-Methyl-1,3-oxazolidin-2-one
Overview
Description
4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C4H7NO2. It is a derivative of oxazolidinone, characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in organic chemistry due to its versatile applications, particularly as a chiral auxiliary in stereoselective transformations and as a building block in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-1,3-oxazolidin-2-one, a member of the oxazolidin-2-one class of compounds, are bacterial cells . Specifically, it targets the peptidyl transferase center of the large bacterial ribosome subunit .
Mode of Action
This compound acts as a protein synthesis inhibitor . It interferes with the early steps involving the binding of N-formylmethionyl-tRNA to the ribosome . This interaction disrupts protein synthesis, which is crucial for bacterial survival .
Biochemical Pathways
The compound affects the protein synthesis pathway in bacterial cells . By inhibiting this pathway, it prevents the production of essential proteins, leading to bacterial cell death . It is considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .
Pharmacokinetics
Related oxazolidin-2-one compounds like linezolid have been shown to have good bioavailability and distribution
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By disrupting protein synthesis, it prevents the bacteria from producing essential proteins, leading to cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. In one study, 3-Methyl-2-oxazolidinone mixed with ethylene carbonate or dimethyl carbonate in the presence of lithium tetrafluoroborate or lithium hexafluorophosphate has been used as an electrolyte in lithium batteries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols. One common method is the reaction of methyl isocyanate with ethanolamine, followed by oxidation to form the desired oxazolidinone. Another approach involves the reduction of amino acids to the corresponding amino alcohols, which are then cyclized using ethyl carbonate or phosgene derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and acylated derivatives .
Scientific Research Applications
4-Methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- 3-Methyl-2-oxazolidinone
- 2-Oxazolidinone
- 4,4-Dimethyl-1,3-oxazolidin-2-one
- 1,3-Dimethyl-2-imidazolidinone
Comparison: 4-Methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3-Methyl-2-oxazolidinone and 2-Oxazolidinone, the presence of the methyl group at the 4-position enhances its utility as a chiral auxiliary and its effectiveness in pharmaceutical applications .
Properties
IUPAC Name |
4-methyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFEOKPKHIPEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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